

YM-750 (CAS: 138046-43-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: YM-750

Cat. No.: B180648

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An In-depth Review of the Potent ACAT Inhibitor for Drug Development Professionals

Core Compound: **YM-750** CAS Number: 138046-43-2 Molecular Formula: $C_{31}H_{36}N_2O$

Mechanism of Action: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitor

This technical guide provides a comprehensive overview of **YM-750**, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its mechanism of action, experimental applications, and quantitative data.

Introduction

YM-750 is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.^{[1][2][3]} By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in cellular cholesterol homeostasis and is implicated in the pathogenesis of atherosclerosis.^{[1][2][3]} **YM-750** has demonstrated significant hypocholesterolemic and anti-atherosclerotic properties in preclinical studies, making it a compound of interest for the development of novel therapies for cardiovascular diseases.

Quantitative Data

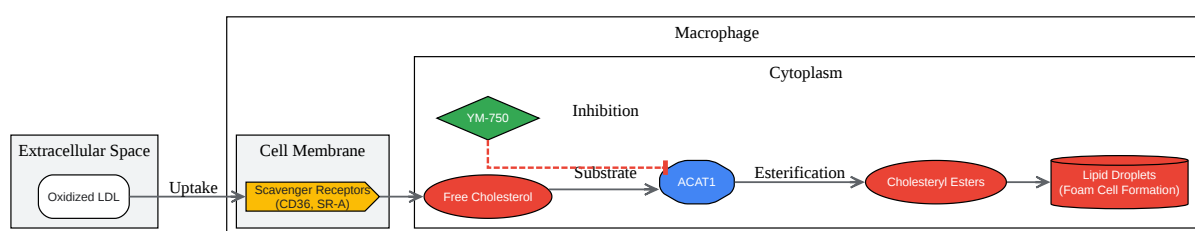
The following table summarizes the key quantitative data for **YM-750** based on available research.

Parameter	Value	Species/System	Reference
IC ₅₀ (ACAT inhibition)	0.18 µM	Not specified	[1][3]
In Vivo Efficacy			
Plasma Cholesterol Reduction	Dose-dependent	Animal models	[1]
Atherosclerotic Lesion Reduction	Significant	Animal models	[1]

Signaling Pathway of ACAT Inhibition in Macrophages

The primary mechanism by which **YM-750** is thought to exert its anti-atherosclerotic effects is through the inhibition of ACAT1 in macrophages. In the arterial intima, macrophages take up modified low-density lipoprotein (LDL), leading to an accumulation of intracellular free cholesterol. ACAT1 esterifies this excess cholesterol into cholesteryl esters, which are then stored in lipid droplets, leading to the formation of "foam cells," a hallmark of atherosclerotic plaques. By inhibiting ACAT1, **YM-750** prevents the formation of these cholesteryl esters, thereby reducing foam cell formation and the progression of atherosclerosis.

Below is a diagram illustrating the signaling pathway of macrophage foam cell formation and the point of intervention for **YM-750**.



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Caption: **YM-750** inhibits ACAT1 in macrophages, blocking cholesterol esterification.

Experimental Protocols

This section details the methodologies for key experiments involving **YM-750**, based on published literature.

In Vitro ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **YM-750** against ACAT activity.

Methodology:

- Enzyme Source: Microsomes are prepared from a suitable source, such as rat liver or cultured cells (e.g., THP-1 macrophages).
- Substrate: [^{14}C]-oleoyl-CoA is used as the radiolabeled substrate.
- Assay Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing bovine serum albumin (BSA) is used.
- Procedure: a. Microsomal protein is pre-incubated with varying concentrations of **YM-750** (or vehicle control) for a specified time at 37°C. b. The reaction is initiated by the addition of [^{14}C]-oleoyl-CoA. c. The reaction is allowed to proceed for a defined period and then stopped by the addition of a quenching solution (e.g., isopropanol/heptane). d. The formed [^{14}C]-cholesteryl oleate is extracted and separated from the unreacted substrate using thin-layer chromatography (TLC). e. The radioactivity of the cholesteryl ester spot is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of **YM-750** is calculated relative to the vehicle control. The IC_{50} value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Anti-Atherosclerotic Efficacy in Animal Models

Objective: To evaluate the effect of **YM-750** on the development of atherosclerotic lesions in a relevant animal model.

Methodology:

- Animal Model: Apolipoprotein E-deficient (ApoE^{-/-}) mice or LDL receptor-deficient (LDLR^{-/-}) mice are commonly used models of atherosclerosis.
- Diet: Animals are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and accelerate atherosclerosis.
- Drug Administration: **YM-750** is administered orally (e.g., by gavage or mixed in the diet) at various doses for a specified duration (e.g., 8-12 weeks). A control group receives the vehicle.
- Outcome Measures: a. Plasma Lipid Profile: Blood samples are collected at baseline and at the end of the study to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. b. Atherosclerotic Lesion Analysis: i. At the end of the treatment period, animals are euthanized, and the aorta is dissected. ii. The extent of atherosclerotic lesions in the aortic root is quantified by staining with Oil Red O and morphometric analysis. iii. The total lesion area in the entire aorta can be assessed by en face analysis after staining with Sudan IV.
- Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups with the control group.

Macrophage Foam Cell Formation Assay

Objective: To assess the ability of **YM-750** to inhibit the formation of foam cells from macrophages in vitro.

Methodology:

- Cell Line: The human monocytic cell line THP-1 is a commonly used model.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

- **Foam Cell Induction:** Differentiated macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) or acetylated LDL (ac-LDL) to induce lipid accumulation and foam cell formation.
- **Treatment:** Cells are co-incubated with the lipid source and varying concentrations of **YM-750** or vehicle control.
- **Assessment of Lipid Accumulation:** a. **Oil Red O Staining:** Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides). The extent of staining is visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance. b. **Cholesterol Measurement:** Cellular cholesterol content (free and esterified) can be quantified using enzymatic assays or high-performance liquid chromatography (HPLC).
- **Data Analysis:** The effect of **YM-750** on lipid accumulation is expressed as a percentage of the control (vehicle-treated) cells.

Conclusion

YM-750 is a potent ACAT inhibitor with demonstrated anti-atherosclerotic and hypocholesterolemic effects in preclinical models. Its mechanism of action, centered on the inhibition of cholesteryl ester formation in macrophages, makes it a compelling candidate for further investigation in the context of cardiovascular disease. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of **YM-750** and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.

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